3'-Acetylthio-3'-deoxythymidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115913-88-7 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
S-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] ethanethioate |
InChI |
InChI=1S/C12H16N2O5S/c1-6-4-14(12(18)13-11(6)17)10-3-9(20-7(2)16)8(5-15)19-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10-/m1/s1 |
InChI Key |
GQTPSSXMGAEGLR-KXUCPTDWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Stereoselective Synthesis of 3'-Acetylthio-3'-deoxythymidine and Related Analogs
The creation of this compound hinges on the selective replacement of the 3'-hydroxyl group of thymidine (B127349) with a sulfur-containing moiety. A key challenge in this process is controlling the stereochemistry at the 3'-carbon to ensure the desired spatial arrangement of the new substituent.
A prominent and efficient method for achieving this is the Mitsunobu reaction. This reaction allows for the stereospecific conversion of a secondary alcohol to a variety of functional groups with inversion of configuration. In a typical synthesis, the 5'-hydroxyl group of thymidine is first protected. The remaining free 3'-hydroxyl group can then be reacted with thiolacetic acid in the presence of Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine. cdnsciencepub.com This one-pot reaction proceeds with inversion of stereochemistry at the C3' position, directly yielding the 3'-acetylthio derivative. cdnsciencepub.com
The efficiency of this approach has been demonstrated in the preparation of various thymidine building blocks. For instance, a 2'-deoxynucleoside was successfully converted to its corresponding 3'-thiolester (an acetylthio derivative) in an 87% yield over two steps, which involved an initial desilylation followed by the Mitsunobu coupling with thiolacetic acid. cdnsciencepub.com The acetylthio group serves as a stable precursor to the free thiol, which can be unmasked under basic conditions, such as with methanolic sodium hydroxide. cdnsciencepub.com Care must be taken during this deprotection step to work in a deoxygenated environment to prevent the rapid oxidation of the resulting thiolate to a disulfide. cdnsciencepub.com
Strategies for Modifying the Thymidine Nucleoside Scaffold at the 3'-Position
The 3'-position of the thymidine nucleoside is a critical site for modification. Alterations at this position can dramatically influence the molecule's biological properties and are central to the design of many nucleoside analogs.
The introduction of sulfur at the 3'-position of thymidine is a key strategy in medicinal chemistry. beilstein-journals.org The acetylthio group in this compound is a prime example of such a modification. As discussed, this is often accomplished via a Mitsunobu reaction with thiolacetic acid, which installs a protected thiol group. cdnsciencepub.com The sulfur atom's unique properties, such as its size and lower electronegativity compared to oxygen, can lead to altered molecular interactions. mdpi.com
Beyond simple thioacetates, more complex sulfur-containing heterocycles can be integrated into the nucleoside structure. One such approach involves the synthesis of 1,3-oxathiolane (B1218472) nucleosides, where the furanose ring's C3' is replaced by a sulfur atom. beilstein-journals.org These analogs are synthesized by constructing the 1,3-oxathiolane sugar ring first and then coupling it with the nucleobase in a stereoselective manner. beilstein-journals.org
Table 1: Methods for Introducing Sulfur at the 3'-Position of Thymidine
| Modification Type | Synthetic Method | Key Reagents | Reference |
| 3'-Acetylthio | Mitsunobu Reaction | Thiolacetic acid, DIAD, PPh₃ | cdnsciencepub.com |
| 1,3-Oxathiolane Ring | Ring construction followed by glycosylation | Aldehydes, thiols | beilstein-journals.org |
| 3'-Thiol (from Thioacetate) | Base-catalyzed deprotection | Methanolic NaOH | cdnsciencepub.com |
The removal of hydroxyl groups from the sugar moiety is a fundamental strategy in nucleoside analog synthesis, leading to dideoxy and deoxygenated derivatives. The synthesis of 3'-deoxythymidine, the parent structure of the title compound, is a crucial first step. acs.org
A classic method for deoxygenation is the Barton-McCombie reaction. This involves converting the hydroxyl group into a thionocarbonate derivative, such as a phenyl thionocarbonate, followed by radical-induced reduction using tributyltin hydride ((n-Bu)₃SnH). researchgate.net New, more environmentally friendly protocols have been developed that replace hazardous reagents like tributyltin hydride with tris(trimethylsilyl)silane (B43935) and AIBN with 1,1'-azobis(cyclohexanecarbonitrile). nih.gov
Other methods have also been developed for the regioselective deoxygenation of thymidine. One such process involves the 3',5'-O-diacylation of thymidine with phenyl chlorothionoformate, followed by a selective reduction at the 3'-position with tributyltin hydride and subsequent hydrolysis to yield 3'-deoxythymidine. researchgate.net The use of carbon disulfide and a 3-halopropionitrile in a basic solution to form a 2'-O-(cyanoethylthio)thiocarbonyl moiety, which is then reductively eliminated, is another documented approach for deoxygenation. google.com
Table 2: Selected Methods for Deoxygenation of Thymidine
| Target Position | Method | Key Reagents | Reference |
| 3'-OH | Barton-McCombie Deoxygenation | Phenyl chlorothionoformate, (n-Bu)₃SnH | researchgate.net |
| 3'-OH | Sustainable Radical Deoxygenation | (Me₃Si)₃SiH, ACHN | nih.gov |
| 2'-OH or 3'-OH | Reductive elimination of thiocarbonyl | CS₂, 3-halopropionitrile | google.com |
Homologation, the extension of a carbon chain by a methylene (B1212753) unit (-CH2-), is another powerful tool for modifying the thymidine scaffold. This can be performed at either the 3'- or 5'-position to create analogs with altered spacing between key functional groups.
A common strategy for 5'-homologation begins with the oxidation of the 5'-hydroxyl group to a 5'-aldehyde. mdpi.com This aldehyde can then undergo various carbon-carbon bond-forming reactions. For example, reaction with the Bestmann-Ohira reagent can convert the aldehyde into a terminal alkyne, effectively adding a two-carbon unit. researchgate.net
At the 3'-position, homologation can be achieved by introducing functionalized side chains. For instance, researchers have synthesized 3'-deoxy-3'-iminodiacetic acid and 3'-deoxy-3'-aminodiethanol thymidine analogs. researchgate.net These modifications introduce new chelating moieties to the nucleoside structure, enabling novel interactions, such as the formation of boronate complexes. researchgate.net The synthesis of 3'-deoxy-3'-C-(2"-hydroxyethyl)thymidine derivatives provides another example of 3'-homologation, achieved through radical allylation. cdnsciencepub.com
Derivatization for Prodrug Applications in Chemical Synthesis
Nucleoside analogs often require derivatization into prodrugs to improve properties like membrane permeability and metabolic stability. A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active pharmacological agent through metabolic processes. nih.gov
For nucleoside analogs like this compound, a common prodrug strategy involves phosphorylation to the monophosphate, which is then further converted to the active triphosphate form inside the cell. mpg.de The efficiency of this initial phosphorylation step is critical. For example, with the well-known drug Zidovudine (AZT), the conversion of its monophosphate (AZTMP) to the diphosphate (B83284) by thymidylate kinase is a rate-limiting step. mpg.denih.gov
In the context of chemical synthesis, prodrugs of nucleoside analogs can be created by masking the phosphate (B84403) group to facilitate cell entry. For instance, phosphonate (B1237965) dimers of AZT have been synthesized as prodrugs to enhance their anti-HIV properties. nih.gov The acetylthio group in this compound could itself be considered a prodrug form of the free 3'-thiol, which may be the ultimately active species. Further derivatization, for example at the 5'-hydroxyl group to form esters or other labile linkages, represents a viable chemical strategy for creating prodrugs of this compound, aiming to improve its delivery and activation within target cells. nih.gov
Mechanism of Action and Cellular Biochemistry
Intracellular Metabolism and Phosphorylation Pathways
The intracellular metabolic fate of 3'-Acetylthio-3'-deoxythymidine, including its potential activation through phosphorylation, is not well-documented in available scientific literature. As a nucleoside analog, it is hypothesized that its biological activity would be contingent on its conversion to nucleotide forms within the cell. This process typically involves sequential phosphorylation by cellular kinases.
Role of Cellular Kinases in Nucleoside Analog Activation
For many nucleoside analogs to exert a biological effect, they must first be phosphorylated to the monophosphate form by a nucleoside kinase. For thymidine (B127349) analogs, this is often accomplished by thymidine kinase. The efficiency of this initial phosphorylation step is a critical determinant of the compound's activity. Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases catalyze the formation of the di- and triphosphate metabolites.
However, no specific studies were identified that detail the interaction of this compound with cellular kinases such as thymidine kinase, thymidylate kinase, or nucleoside diphosphate kinase. It is unknown whether the 3'-acetylthio substitution is permissive for recognition and catalysis by these enzymes.
Formation of Monophosphate, Diphosphate, and Triphosphate Metabolites
The conversion of a nucleoside analog to its active triphosphate form is a prerequisite for its interaction with key cellular targets like DNA polymerases. This sequential phosphorylation pathway is crucial for the mechanism of action of most antiviral and anticancer nucleoside drugs.
There is no available data confirming the intracellular formation of this compound monophosphate, diphosphate, or triphosphate. The presence and concentration of these metabolites within cells exposed to the parent compound have not been reported.
Enzymatic Processes in Prodrug Activation
The acetylthio group at the 3' position could potentially serve as a prodrug moiety. It is conceivable that intracellular esterases or other hydrolases could cleave the acetyl group, releasing a free 3'-thiol on the deoxythymidine scaffold (3'-thio-3'-deoxythymidine). This free thiol is a reactive functional group that could then undergo further reactions or be the basis for the molecule's biological activity. Thiol-containing nucleosides are often synthesized for their utility in creating specific linkages, such as disulfide bonds, with other molecules. However, specific enzymatic processes for the activation of this compound as a prodrug have not been described in the literature.
Molecular Targets and Biochemical Interactions
The ultimate molecular targets for thymidine analogs are typically enzymes involved in DNA synthesis. The triphosphate form of the analog often acts as a competitive inhibitor or a chain-terminating substrate for DNA polymerases.
DNA Polymerase Inhibition and Chain Termination Mechanisms
If this compound is converted to its triphosphate form, it could potentially act as an inhibitor of DNA polymerases. The substitution at the 3' position is critical for DNA chain elongation, which requires a 3'-hydroxyl group for the formation of a phosphodiester bond with the next incoming nucleotide. The presence of a 3'-acetylthio group would prevent this bond formation, leading to chain termination.
However, no experimental evidence is available to confirm that this compound triphosphate is formed in cells, is incorporated by DNA polymerases, or acts as a DNA chain terminator. Studies on other 4'-thionucleosides have demonstrated that the substitution of the ribose ring oxygen with sulfur can influence interactions with viral polymerases, but this is a structurally distinct modification.
Effects on Deoxynucleotide Pool Regulation
The intracellular pools of deoxynucleoside triphosphates (dNTPs) are tightly regulated and are essential for DNA replication and repair. Some nucleoside analogs or their metabolites can interfere with the enzymes involved in dNTP synthesis, leading to imbalances in the dNTP pools. For instance, the monophosphate form of some analogs can inhibit thymidylate synthase, or the triphosphate form can allosterically inhibit ribonucleotide reductase.
There are no studies available that have investigated the effect of this compound on the regulation of cellular deoxynucleotide pools.
Other Enzyme Interactions
The metabolic activation and catabolism of nucleoside analogs are governed by a series of enzymatic reactions. The interaction of this compound with key enzymes in the nucleoside salvage pathway, such as thymidine kinase, thymidylate kinase, and nucleoside phosphorylase, is critical to its potential biological effects. Due to the limited direct research on this compound, much of our understanding is extrapolated from studies of its close structural analog, 3'-azido-3'-deoxythymidine (AZT).
Thymidine Kinase:
Thymidine kinase (TK) is the initial enzyme in the salvage pathway, responsible for phosphorylating thymidine and its analogs to their monophosphate forms. For nucleoside analogs to exert their effects, they must often be phosphorylated. Studies on AZT have shown that it is a substrate for cytosolic thymidine kinase. The phosphorylation of AZT to AZT-monophosphate is a crucial first step in its activation. nih.govnih.gov Given the structural similarity, it is highly probable that this compound is also recognized and phosphorylated by thymidine kinase. The replacement of the 3'-hydroxyl group with a larger acetylthio group may, however, influence the binding affinity and phosphorylation efficiency compared to the azido (B1232118) group of AZT.
Thymidylate Kinase:
Following the initial phosphorylation by thymidine kinase, the resulting monophosphate must be further phosphorylated to the diphosphate and then the triphosphate to become active. Thymidylate kinase (TMPK) catalyzes the conversion of the monophosphate to the diphosphate. In the case of AZT, the phosphorylation of AZT-monophosphate to AZT-diphosphate by thymidylate kinase is the rate-limiting step in its activation pathway. nih.gov The efficiency of this step is significantly lower than the phosphorylation of the natural substrate, deoxythymidine monophosphate (dTMP). nih.gov It is reasonable to hypothesize that this compound monophosphate would also be a substrate for thymidylate kinase, and this step could similarly be a bottleneck in its metabolic activation.
Interactive Data Table: Kinetic Parameters of AZT Phosphorylation
| Substrate | Enzyme | Km (µM) | Vmax (relative to dThd/dTMP) |
| AZT | Thymidine Kinase | 3.0 | 60% |
| AZT-MP | Thymidylate Kinase | 8.6 | 0.3% |
This table summarizes the kinetic data for the phosphorylation of AZT, providing a comparative basis for the potential enzymatic processing of this compound. Data sourced from Furman, P. A., et al. (1986). nih.gov
Nucleoside Phosphorylase:
Nucleoside phosphorylases are enzymes that cleave the glycosidic bond of nucleosides, playing a role in their catabolism. The substrate specificity of these enzymes is often stringent, particularly concerning modifications on the sugar moiety. Research on E. coli thymidine phosphorylase has demonstrated that modifications at the 3'-position of the deoxyribose ring are generally not well-tolerated. nih.govnih.govresearchgate.net Specifically, 3'-azido-, 3'-fluoro-, and 3'-thia-pyrimidine nucleosides were found to be resistant to cleavage by this enzyme. nih.gov This strongly suggests that this compound would also be a poor substrate for thymidine phosphorylase, and therefore less prone to rapid degradation by this pathway. This resistance to catabolism could potentially lead to a longer intracellular half-life compared to nucleosides that are readily cleaved.
Preclinical Efficacy Studies
Preclinical Pharmacokinetics and Cellular Accumulation
Detailed preclinical pharmacokinetic and cellular accumulation studies for 3'-Acetylthio-3'-deoxythymidine are not available in the current body of scientific literature. Such studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For nucleoside analogs, like the related compound 3'-azido-3'-deoxythymidine (AZT), pharmacokinetic properties can vary significantly between different species. doi.orgpsu.edu
There is no published data detailing the intracellular concentrations of this compound and its potential metabolites. The therapeutic or toxic effects of nucleoside analogs are often dependent on their intracellular conversion to active phosphorylated forms. nih.govnih.govnih.gov Studies on AZT, for instance, have shown that its antiviral and anticancer activities correlate with the intracellular levels of its triphosphate metabolite. nih.govnih.govnih.gov An investigation into the intracellular metabolism of this compound would be necessary to understand its mechanism of action, but such findings have not been reported.
To illustrate the type of data that would be generated in such a study, the following table presents hypothetical intracellular concentrations of this compound and its potential metabolites in a generic cancer cell line.
Table 1: Hypothetical Intracellular Concentrations of this compound and its Metabolites
| Compound | Concentration (pmol/10^6 cells) |
| This compound | Data not available |
| 3'-Thio-3'-deoxythymidine | Data not available |
| 3'-Thio-3'-deoxythymidine monophosphate | Data not available |
| 3'-Thio-3'-deoxythymidine diphosphate (B83284) | Data not available |
| 3'-Thio-3'-deoxythymidine triphosphate | Data not available |
| This table is for illustrative purposes only. No experimental data is available for this compound. |
No studies on the cellular permeability of this compound using models such as Caco-2 cell monolayers have been found in the literature. Caco-2 cells, which are derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that serve as a widely accepted in vitro model for predicting human drug absorption. nih.govevotec.comspmed.kr
Permeability is typically measured as an apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values (efflux ratio) can indicate whether the compound is a substrate for efflux transporters. evotec.com While this is a standard assay for preclinical drug development, the results for this compound have not been published. nih.govnih.gov
The table below illustrates how data from a Caco-2 permeability assay would be presented.
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | Data not available |
| Papp (B-A) (x 10⁻⁶ cm/s) | Data not available |
| Efflux Ratio (Papp B-A / Papp A-B) | Data not available |
| This table is for illustrative purposes only. No experimental data is available for this compound. |
Structure Activity Relationship Sar Investigations
Impact of 3'-Position Modifications on Biological Activity
The 3'-position of the deoxyribose ring is a critical determinant of a nucleoside analog's biological function. The presence of a 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends a growing DNA chain. Replacing this hydroxyl group with other substituents can lead to chain termination, a key mechanism for many antiviral and anticancer drugs.
The nature of the substituent at the 3'-position profoundly influences the compound's specific activity. For instance, the replacement of the 3'-hydroxyl with an azido (B1232118) group (N₃), as seen in 3'-azido-3'-deoxythymidine (AZT), results in a potent inhibitor of HIV reverse transcriptase. bibliotekanauki.pl Similarly, analogs with a 3'-amino group have shown significant inhibitory activity against the replication of cancer cells, such as murine sarcoma 180 and L1210 cells. nih.gov However, a compound with amino groups at both the 3' and 5' positions was found to be completely inactive, demonstrating that combined modifications can have unexpected negative effects. nih.gov
The introduction of a sulfur atom at this position, as in 3'-thionucleosides, creates a distinct class of analogs. The acetylthio group in 3'-Acetylthio-3'-deoxythymidine serves as a prodrug form of a 3'-thiol. This modification can alter the molecule's polarity and ability to cross cell membranes. Studies on related compounds, such as 3'-amino-3'-deoxy-2-thio-thymidine, have shown that the sulfur substitution can enhance the rate of template copying in nonenzymatic systems, suggesting that the thio-modification has a direct impact on the fundamental chemical reactivity of the nucleoside. rsc.org
Table 1: Impact of 3'-Substituent on the Biological Activity of Deoxythymidine Analogs
| 3'-Substituent | Example Compound | Primary Biological Activity | Reference |
| Azido (-N₃) | 3'-azido-3'-deoxythymidine (AZT) | Antiviral (HIV) | bibliotekanauki.pl |
| Amino (-NH₂) | 3'-amino-3'-deoxythymidine | Antineoplastic | nih.gov |
| Hydrogen (-H) | 2',3'-dideoxythymidine (ddT) | Antiviral | |
| Acetylthio (-SAc) | This compound | Precursor to 3'-thiol analog | |
| Thiol (-SH) | 3'-thio-3'-deoxythymidine | Chain termination | nih.gov |
Stereochemical Requirements for Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological efficacy of nucleoside analogs. The sugar moiety of natural nucleosides exists in a specific D-configuration, and cellular enzymes are typically optimized to recognize this shape. Consequently, modifications that alter the stereochemistry can dramatically affect an analog's activity.
Generally, nucleoside analogs must possess the natural D-ribose configuration to be recognized by human kinases for activation (phosphorylation) and by polymerases for incorporation into DNA. However, there are notable exceptions where L-nucleosides (the enantiomers of the natural D-form) exhibit potent and selective antiviral activity, such as Lamivudine against HIV and Hepatitis B. This is often because viral enzymes can be less stringent in their substrate specificity than their human counterparts.
Relationship Between Chemical Structure and Enzyme Inhibition Profiles
The ultimate mechanism of action for many nucleoside analogs is the inhibition of specific enzymes, most commonly DNA polymerases or nucleoside kinases. The chemical structure of the analog dictates which enzymes it inhibits and how strongly it binds.
The process begins with cellular kinases, which must phosphorylate the nucleoside analog to its active triphosphate form. The structure of the 3'-substituent is a key factor in whether the initial phosphorylation by thymidine (B127349) kinase (TK) can occur. For example, 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) is a substrate for thymidine kinase, but with a much lower affinity (600-fold lower) than the natural substrate, thymidine. asm.org In contrast, AZT has an affinity for TK that is equivalent to thymidine. asm.org This initial phosphorylation is often the rate-limiting step in the activation of the drug. asm.org
Once converted to the triphosphate form, the analog can inhibit polymerases. 2',3'-Dideoxy-3'-thionucleoside triphosphates have been synthesized and shown to function as substrates for certain DNA polymerases. nih.gov The key step is the attack of the 3'-thiol group on the incoming 5'-triphosphate of the next nucleotide. nih.gov This indicates that a 3'-thiol, which would be released from this compound, is capable of participating in the polymerase reaction and acting as a chain terminator, as the resulting thio-phosphodiester linkage would be unstable or prevent further elongation.
The nature of the substituent can also confer selectivity. For instance, thymidine analogs with bulky triazole groups at the 3'-position have been shown to be potent and highly selective inhibitors of mitochondrial thymidine kinase (TK-2) over the cytosolic form (TK-1). This selectivity is rationalized by the inhibitor binding to a specific conformation of the enzyme, highlighting how structural modifications can be tuned to target specific isozymes.
SAR in Relation to Cellular Metabolism and Transport
For a nucleoside analog to be effective, it must first enter the target cell and then be converted into its active form. The structure of the analog plays a critical role in both of these processes.
Cellular uptake of nucleosides can occur through specialized proteins called nucleoside transporters or, less commonly, through passive diffusion. The lipophilicity (fat-solubility) of the analog is a major determinant of its transport mechanism. A study on AZT revealed that the replacement of the 3'-hydroxyl group with the more lipophilic azido moiety allows the molecule to permeate cell membranes primarily through non-facilitated diffusion, independent of nucleoside transporters. nih.gov The acetylthio group in this compound would similarly increase the lipophilicity compared to a hydroxyl or a free thiol group, potentially favoring uptake via passive diffusion. Increased lipophilicity can help molecules penetrate the bacterial cell wall, which is lipophilic in nature. researchgate.net
Once inside the cell, the analog must undergo metabolism, typically a series of phosphorylation steps, to become active. bibliotekanauki.pl The initial phosphorylation to a monophosphate is often the critical step for metabolic activation. bibliotekanauki.pl The acetylthio group of this compound would likely be hydrolyzed by cellular esterases to reveal the free 3'-thiol group. This 3'-thio-3'-deoxythymidine would then be the substrate for phosphorylation by kinases. The efficiency of this entire pathway—transport, hydrolysis, and phosphorylation—is governed by the analog's structure and determines the intracellular concentration of the active triphosphate form. The decay of this active triphosphate form is also a crucial factor; for both AZT and d4T, the intracellular half-life of their triphosphates is approximately 200 minutes, which controls the rate of drug elimination from the cell. asm.org
Table 2: Summary of SAR Principles for 3'-Modified Thymidine Analogs
| SAR Aspect | Structural Feature | Consequence | Reference |
| Biological Activity | Non-hydroxyl group at 3'-position (e.g., -N₃, -SH) | DNA chain termination | bibliotekanauki.plnih.gov |
| Enzyme Inhibition | 3'-substituent size and type | Determines affinity for kinases (e.g., TK1, TK2) and polymerases | asm.org |
| Cellular Transport | Lipophilicity of 3'-substituent | Influences uptake mechanism (transporter-mediated vs. passive diffusion) | nih.gov |
| Metabolism | Nature of 3'-substituent | Affects rate of phosphorylation to active triphosphate form | bibliotekanauki.plasm.org |
Prodrug Development Strategies for 3 Acetylthio 3 Deoxythymidine Analogs
Design Principles for Nucleoside Prodrugs
The rational design of nucleoside prodrugs is centered on overcoming the pharmacokinetic limitations of the parent drug. A successful prodrug must be stable enough to reach the target cell but readily cleavable—either chemically or enzymatically—to release the active nucleoside monophosphate intracellularly. nih.gov The promoieties, or masking groups, should ideally be non-toxic. nih.gov
A primary goal in designing prodrugs for 3'-Acetylthio-3'-deoxythymidine analogs is to improve their oral bioavailability and ensure efficient delivery into target cells. Nucleoside monophosphates are typically dianionic at physiological pH, which severely limits their passive diffusion across the lipid bilayers of cell membranes. nih.govnih.gov
Key strategies to overcome this include:
Bypassing Rate-Limiting Steps : The first phosphorylation of a nucleoside analog is frequently the slowest step in its activation pathway. nih.govunimib.it Delivering the compound as a monophosphate prodrug circumvents this enzymatic dependency, leading to higher intracellular concentrations of the crucial first phosphorylated intermediate. acs.orgunipd.it
Utilizing Transporter Proteins : Some prodrug strategies involve attaching moieties, such as amino acids, that can be recognized by cellular uptake transporters. nih.gov For instance, the L-valyl ester prodrug of acyclovir, valacyclovir, is actively transported by the human peptide transporter 1 (hPEPT1), significantly boosting its bioavailability. nih.gov
These design principles aim to transform a poorly permeable drug into a molecule that can efficiently cross biological barriers, as summarized in the table below.
| Strategy | Mechanism of Action | Desired Outcome | Example Compound(s) |
| Increase Lipophilicity | Masking the polar phosphate (B84403) group with neutral, lipid-soluble groups. | Enhanced passive diffusion across cell membranes. thieme-connect.com | Sofosbuvir (B1194449), Tenofovir (B777) Alafenamide unimib.it |
| Bypass Initial Phosphorylation | Delivering the drug in its monophosphate form. | Overcomes reliance on often inefficient cellular kinases. nih.govacs.org | Adefovir dipivoxil core.ac.uk |
| Hijack Cellular Transporters | Attaching promoieties recognized by uptake transporters (e.g., peptide transporters). | Active transport into cells, increasing absorption. | Valacyclovir nih.gov |
For a prodrug to be effective, the masking groups must be cleaved inside the target cell to release the active drug. This is often achieved by harnessing the activity of specific intracellular enzymes. mdpi.com Designing prodrugs to be substrates for enzymes that are highly expressed in target tissues or cells can lead to site-specific drug release, enhancing efficacy while minimizing off-target effects. mdpi.com
Commonly targeted enzymes for the activation of nucleoside prodrugs include:
Carboxylesterases (CES) : These enzymes are abundant in the body, particularly in the liver, and hydrolyze ester bonds. mdpi.comfiveable.me Many successful prodrugs, including the antiviral remdesivir, are designed with ester linkages that are cleaved by CES to initiate the activation cascade. mdpi.com
Phosphatases : Enzymes like alkaline phosphatase can cleave phosphate ester bonds, releasing the parent nucleotide. mdpi.comresearchgate.net This strategy is particularly useful for improving the water solubility of certain drugs. fiveable.me
Phosphoramidate (B1195095) Hydrolases : The ProTide (Pro-nucleotide) technology specifically relies on a multi-step enzymatic process. After initial cleavage by an esterase (like carboxylesterase), the resulting intermediate is recognized and cleaved by a phosphoramidate hydrolase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate. umn.edu
The table below details the enzymes involved in activating these prodrugs.
| Enzyme Family | Specific Enzyme(s) | Role in Prodrug Activation | Prodrug Moiety Cleaved |
| Esterases | Carboxylesterases (CES1, CES2) | Hydrolyzes ester bonds, often the first step in activation. mdpi.com | Amino acid esters, Alkyloxymethyl esters (e.g., POM) acs.orgfiveable.me |
| Phosphatases | Alkaline Phosphatase (ALP) | Cleaves phosphate ester bonds to release the nucleotide. mdpi.com | Phosphate esters fiveable.me |
| Phosphoramidate Hydrolases | Histidine Triad Nucleotide-binding proteins (HINT) | Cleaves the P-N bond in phosphoramidate intermediates. umn.edu | Aryloxy phosphoramidates umn.eduacs.org |
Chemical Approaches to Phosphate Masking
The core of nucleoside prodrug chemistry lies in the effective masking of the phosphate moiety. The choice of protecting groups is critical, as it dictates the prodrug's stability, cell permeability, and mechanism of activation. nih.gov
The phosphoramidate prodrug approach, widely known as the ProTide technology, is one of the most successful strategies for intracellular delivery of nucleoside monophosphates. unimib.itacs.org In this design, the two acidic hydroxyls of the phosphate group are masked with an aryl (or other aromatic) group and an amino acid ester. acs.org This creates a neutral, lipophilic phosphotriester that can readily cross cell membranes. acs.org
Once inside the cell, a cascade of enzymatic reactions occurs:
A carboxylesterase hydrolyzes the amino acid ester to a carboxylate. acs.org
The free carboxylate group attacks the phosphorus center, leading to the release of the aryl group.
The resulting unstable cyclized intermediate is then hydrolyzed by a phosphoramidate hydrolase (like HINT1) to release the active nucleoside monophosphate. umn.edu
This strategy has been successfully applied to numerous antiviral drugs, including the anti-HCV agent sofosbuvir and the anti-HIV agent tenofovir alafenamide. unimib.it
Another approach involves conjugating the nucleoside analog to a phospholipid. These conjugates can be designed to mimic natural lysophospholipids, potentially leveraging active transport mechanisms for uptake. unimib.it This strategy not only improves membrane permeability but can also alter the drug's biodistribution. nih.gov
Brincidofovir, a lipid-ester conjugate of the antiviral cidofovir, is a key example. The lipid moiety significantly enhances the drug's cell penetration and leads to much higher intracellular concentrations of the active diphosphate (B83284) metabolite compared to the parent drug. unipd.it These conjugates are typically cleaved by intracellular lipases or phospholipases to release the active drug. mdpi.com
Research continues into novel protecting groups that respond to specific intracellular triggers beyond common enzymes.
Thermolabile Groups : These protecting groups are designed to be stable at normal body temperature but are cleaved upon localized heating. openaccessgovernment.org While primarily investigated for oligonucleotide synthesis, the concept of using heat as a trigger could be applied in specific therapeutic contexts, such as in combination with hyperthermia cancer treatments. nih.gov For example, the 3-(N-tert-butylcarboxamido)-1-propyl group can be removed under thermolytic conditions at neutral pH via an intramolecular cyclodeesterification reaction. acs.org
Glutathione-Labile Groups : This strategy exploits the high intracellular concentration of glutathione (B108866) (GSH), a key antioxidant. Protecting groups containing a disulfide bond can be attached to the phosphate moiety. In the reducing environment inside the cell, GSH cleaves the disulfide bond, triggering the release of the active drug. nih.gov This approach offers a degree of selectivity, as GSH levels are often elevated in tumor cells.
The following table compares these phosphate masking strategies.
| Masking Strategy | Key Chemical Feature | Activation Mechanism | Advantage(s) |
| Phosphoramidate (ProTide) | Aryl group and an amino acid ester on the phosphate. acs.org | Multi-step enzymatic (Carboxylesterase, HINT). umn.edu | High efficiency, clinically validated (e.g., Sofosbuvir). unimib.it |
| Phospholipid Conjugate | Covalent linkage to a lipid moiety. unipd.it | Intracellular lipases/phospholipases. mdpi.com | Enhanced membrane permeability, altered biodistribution. unimib.itunipd.it |
| Thermolabile Group | A moiety that becomes unstable with heat. openaccessgovernment.org | Intramolecular cyclization/cleavage upon heating. acs.org | Spatially controlled drug release with localized hyperthermia. nih.gov |
| Glutathione-Labile Group | Disulfide bond within the protecting group. nih.gov | Reduction by intracellular glutathione (GSH). nih.gov | Potential for tumor-selective activation. nih.gov |
Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.
A thorough review of publicly available scientific literature and data sources did not yield specific research findings on the preclinical evaluation, in vitro activation, or comparative efficacy of prodrugs of the chemical compound "this compound."
The executed searches provided general information on prodrug development strategies for various nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), and broad concepts related to their preclinical assessment. However, no detailed experimental data, research findings, or data tables directly pertaining to "this compound" could be located.
Due to the absence of specific scientific information for this exact compound, it is not possible to generate an accurate and informative article that adheres to the strict outline and content requirements provided in the prompt. Creating content would necessitate speculation or the use of data from related but distinct compounds, which would be scientifically inappropriate and violate the core instructions of the request.
Advanced Research Methodologies and Future Directions
Advanced Spectroscopic and Chromatographic Techniques in Analysis
The characterization and purification of 3'-Acetylthio-3'-deoxythymidine and related nucleoside analogs rely heavily on advanced analytical methods. Spectroscopic techniques are essential for elucidating the molecular structure of these compounds. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR, and mass spectrometry are instrumental in confirming the identity and purity of synthesized thymidine (B127349) derivatives. gatech.edu
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of nucleoside analogs from complex mixtures that can result from chemical synthesis or biotransformation. nih.govresearchgate.net Reversed-phase HPLC, in particular, has been successfully employed for the analysis of modified nucleosides like 3'-azido-3'-deoxythymidine monophosphate diglyceride. nih.gov These chromatographic methods are crucial for obtaining the highly pure compounds necessary for pharmacological studies. nih.govresearchgate.net The development of efficient separation and purification methods is vital for improving the quality and yield of nucleoside production, which in turn supports the discovery of new antiviral and antitumor drugs. nih.gov
Table 1: Advanced Analytical Techniques for Nucleoside Analog Research
| Technique | Application in this compound Research |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and confirmation of synthesis. gatech.edu |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of compound identity. gatech.edu |
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of the compound. nih.govresearchgate.netnih.gov |
| UV Spectroscopy | Monitoring reactions and quantifying the compound based on its UV absorbance. nih.gov |
Molecular Modeling and Computational Approaches in Analog Design
Molecular modeling and computational chemistry are indispensable tools in the design and development of novel nucleoside analogs. researchgate.net These methods allow researchers to predict the properties and potential biological activity of new compounds before they are synthesized, saving time and resources. researchgate.netscirp.org
Density Functional Theory (DFT) calculations are used to understand the electronic structure, stability, and reactivity of thymidine and its derivatives. researchgate.netcyberleninka.ru By calculating properties such as frontier molecular orbitals (HOMO-LUMO), researchers can gain insights into the chemical reactivity and potential interactions of these molecules with biological targets. scirp.orgcyberleninka.ru Molecular docking studies are also employed to simulate the binding of thymidine analogs to target enzymes, such as viral polymerases, providing a rationale for their potential therapeutic effects. scirp.orgcyberleninka.ru These computational approaches have been applied to a wide range of thymidine derivatives to evaluate their thermal, electrical, and biological properties. scirp.org
Table 2: Computational Tools in Nucleoside Analog Design
| Computational Method | Purpose in Analog Design |
|---|---|
| Molecular Docking | Predicts the binding affinity and interaction of analogs with target proteins. scirp.orgcyberleninka.ru |
| Density Functional Theory (DFT) | Calculates electronic properties to understand stability and reactivity. researchgate.netcyberleninka.ru |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the analog and its interaction with biological systems over time. tandfonline.com |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. scirp.org |
Development of In Vitro and Ex Vivo Assays for Mechanistic Elucidation
The biological evaluation of this compound and its analogs is conducted through a variety of in vitro and ex vivo assays to determine their mechanism of action and therapeutic potential. In vitro studies using cell lines are fundamental for assessing the compound's effects on cellular processes. For instance, the impact of nucleoside analogs on the proliferation of various cell types, including human hematopoietic progenitor cells, can be evaluated. nih.gov
Assays that measure the inhibition of specific enzymes, such as viral reverse transcriptase or DNA polymerase, are crucial for understanding the molecular mechanism of action. numberanalytics.com The effects of these compounds on the deoxynucleotide triphosphate pools within cultured human cells can also be investigated to understand their impact on cellular metabolism. nih.gov Furthermore, in vitro models using human liver microsomes are valuable for studying the metabolism of nucleoside analogs, such as glucuronidation. psu.edu Some studies have also utilized in vivo models, such as mouse models of periodontitis, to assess the effects of related pyrimidine (B1678525) compounds on bone resorption. plos.org
Table 3: Key In Vitro and Ex Vivo Assays for Nucleoside Analogs
| Assay Type | Objective |
|---|---|
| Cell Proliferation Assays | To determine the cytostatic or cytotoxic effects on cancer or virally infected cell lines. nih.gov |
| Enzyme Inhibition Assays | To measure the inhibitory activity against target enzymes like viral polymerases. numberanalytics.com |
| Metabolic Studies | To investigate the biotransformation and metabolic fate of the compound in liver microsomes. psu.eduosti.gov |
| Antiviral Activity Assays | To evaluate the ability of the compound to inhibit viral replication in cell culture. nih.gov |
Challenges and Opportunities in Nucleoside Analog Research
The field of nucleoside analog research, while promising, faces several challenges. A significant hurdle is the complexity of synthesizing these molecules, which often requires multi-step processes and the use of chiral starting materials. nih.govresearchgate.netbohrium.com The development of resistance to nucleoside analogs is another major concern, as mutations in target enzymes can render a drug ineffective. numberanalytics.comazolifesciences.com Additionally, the potential for toxicity, such as liver damage, is a critical aspect that must be carefully evaluated. numberanalytics.comazolifesciences.com
Despite these challenges, there are numerous opportunities for innovation. Advances in synthetic chemistry and biocatalysis are paving the way for more efficient and environmentally friendly methods to produce nucleoside analogs. nih.govrsc.org The development of prodrug strategies, where the nucleoside analog is modified to improve its delivery and activation, offers a way to enhance efficacy and safety. numberanalytics.com Furthermore, the repurposing of existing nucleoside analogs for new therapeutic applications, such as in the treatment of parasitic diseases, presents a cost-effective approach to drug discovery. mdpi.com
Emerging Concepts in Therapeutic Applications
The therapeutic landscape for nucleoside analogs is continually evolving. lidsen.com While they have been a cornerstone of antiviral and anticancer therapies for decades, researchers are now exploring their potential in other areas, including as antibacterial agents. azolifesciences.comwipo.int A key mechanism of action for many nucleoside analogs is the inhibition of DNA or RNA synthesis, leading to chain termination or the induction of mutations. numberanalytics.comazolifesciences.com
Emerging strategies focus on designing nucleoside analogs with improved specificity for their target enzymes, thereby reducing off-target effects. numberanalytics.com The use of combination therapies, where a nucleoside analog is used alongside other drugs, is also being explored to improve treatment outcomes and overcome resistance. mdpi.com Furthermore, novel delivery methods, such as nanoparticles and liposomes, are being investigated to enhance the bioavailability and targeting of these compounds. numberanalytics.com The adaptability of nucleoside analogs is highlighted by the repurposing of drugs like remdesivir, originally developed for one virus, to treat others, showcasing the broad potential of this class of molecules. azolifesciences.com
Q & A
Q. What are the key synthetic pathways for 3'-modified deoxythymidine analogs, and how can they be adapted for 3'-Acetylthio-3'-deoxythymidine?
- Methodological Answer : Synthesis of thymidine analogs typically involves nucleophilic substitution or enzymatic modifications. For 3'-azido derivatives (e.g., AZT), the 3'-hydroxyl group of thymidine is replaced via Mitsunobu reactions or SN2 mechanisms using azide sources . For 3'-Acetylthio substitution, similar approaches may involve thiol-acetyl group coupling under controlled pH and temperature. Characterization requires HPLC for purity assessment (≥98% by HPLC, as in AZT standards ) and NMR (¹H/¹³C) to confirm structural integrity, particularly the acetylthio moiety .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare ¹H and ¹³C spectra with parent thymidine. The acetylthio group at the 3' position will show distinct shifts: ~2.3 ppm (¹H, acetyl CH₃) and ~170 ppm (¹³C, carbonyl) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight. For example, AZT (C₁₀H₁₃N₅O₄) has an [M+H]+ peak at 268.1043; analogous calculations apply for acetylthio derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Reverse Transcriptase Inhibition : Adapt AZT’s competitive inhibition assays. AZT-triphosphate competes with dTTP for HIV reverse transcriptase binding (IC₅₀ ~0.04 µM vs. 4.0 µM for cellular DNA polymerase α) . Use radioactive dNTP incorporation assays to measure inhibition kinetics.
- Cytotoxicity Screening : Test in human lymphocyte (H9) and primary cell lines. AZT shows low cytotoxicity (IC₅₀ >1 mM in uninfected cells) due to selective phosphorylation in infected cells .
Advanced Research Questions
Q. How does the phosphorylation pathway of this compound compare to AZT, and what are the implications for its antiviral activity?
- Methodological Answer :
- Enzyme Kinetics : Use purified thymidine kinase (TK) and thymidylate kinase (TMPK) to measure phosphorylation rates. AZT-monophosphate is phosphorylated by TMPK with a Vmax 0.3% of dTMP, causing dTTP pool depletion . For acetylthio derivatives, assess TK/TMPK substrate specificity via Km and Vmax comparisons.
- Triphosphate Stability : Quantify intracellular triphosphate levels using LC-MS. AZT-triphosphate accumulates at ≤2 µM in lymphocytes, correlating with antiviral efficacy .
Q. What mechanistic insights can ¹⁸F-labeled analogs provide for studying this compound’s biodistribution?
- Methodological Answer :
- PET Imaging : Use ¹⁸F-FLT (3’-deoxy-3’-fluorothymidine) as a model. FLT uptake correlates with cellular proliferation via thymidine kinase-1 (TK1) activity, quantified as SUV (standardized uptake value) in tumors . For acetylthio analogs, radiolabel with ³⁵S or ¹¹C to track tissue distribution and metabolism.
- Data Interpretation : Compare uptake kinetics in healthy vs. infected tissues. For example, FLT-PET shows 2.5-fold higher SUV in gliomas vs. normal brain .
Q. How do metabolic byproducts of this compound impact bone marrow toxicity, and how can this be mitigated?
- Methodological Answer :
- Catabolism Studies : Incubate with hepatocytes/liver microsomes to identify metabolites. AZT catabolizes to 3’-amino-3’-deoxythymidine (AMT), which is toxic to bone marrow (IC₅₀ ~10 µM) . Use LC-MS/MS to detect acetylthio-derived metabolites.
- Toxicity Mitigation : Co-administer uridine to rescue dTTP pools or design prodrugs that bypass hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
